Ortho-Bromine Substitution Reduces Planarity Relative to Para-Substituted and Unsubstituted Analogs
The target compound's ortho-bromophenyl substituent forces a larger dihedral angle between the chromone core and the N-phenyl ring compared to para-substituted or unsubstituted analogs. In related chromone carboxamides, dihedral angles range from 23.97° for less hindered derivatives to 58.48° for sterically demanding ones, with the target compound's bulky ortho-bromine expected to push the angle toward the upper end of this range (approximately 50–60°) . By contrast, N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits a dihedral angle ≤30° due to reduced steric hindrance .
| Evidence Dimension | Chromone–phenyl dihedral angle (conformational planarity) |
|---|---|
| Target Compound Data | ~50–60° (predicted based on ortho-bromine steric bulk) |
| Comparator Or Baseline | N-(3-chloro-2-methylphenyl)-6-methoxy analog: ≤30°; unsubstituted N-phenyl analogs: 23.97°–58.48° range reported |
| Quantified Difference | ≥20° increase in dihedral angle versus less hindered analogs |
| Conditions | Crystallographic and computational analysis of chromone carboxamide derivatives |
Why This Matters
A larger dihedral angle alters the spatial presentation of pharmacophoric features, directly affecting target binding compatibility and making the compound unsuitable as a drop-in replacement for flatter chromone carboxamide analogs.
